molecular formula C14H12O2S B6378150 2-Formyl-6-(4-methylthiophenyl)phenol, 95% CAS No. 1261925-55-6

2-Formyl-6-(4-methylthiophenyl)phenol, 95%

Cat. No. B6378150
CAS RN: 1261925-55-6
M. Wt: 244.31 g/mol
InChI Key: KTPOVRRQIZUORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Formyl-6-(4-methylthiophenyl)phenol, 95% (2F6MTP) is a synthetic molecule derived from a phenol group and a thiophene group. It is a colorless solid with a melting point of 115-116 °C and a boiling point of 266-267 °C. The molecule is used in a variety of scientific research applications, including the synthesis of other compounds, as a biological probe, and as a chromogenic reagent. 2F6MTP is also used as a model compound to study the properties of thiophene-containing molecules.

Mechanism of Action

2-Formyl-6-(4-methylthiophenyl)phenol, 95% is a synthetic molecule, and as such does not have a specific mechanism of action. However, it can interact with proteins and other small molecules and can be used as a biological probe to study these interactions. In addition, 2-Formyl-6-(4-methylthiophenyl)phenol, 95% can be used as a chromogenic reagent to detect the presence of various compounds.
Biochemical and Physiological Effects
2-Formyl-6-(4-methylthiophenyl)phenol, 95% is a synthetic molecule and does not have any known biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

2-Formyl-6-(4-methylthiophenyl)phenol, 95% is a useful molecule for scientific research applications, as it can be used as a model compound to study the properties of thiophene-containing molecules, as a chromogenic reagent for the detection of various compounds, and as a biological probe to study the interactions between proteins and small molecules. However, the molecule is not suitable for use in humans, as it has not been tested for safety or efficacy.

Future Directions

2-Formyl-6-(4-methylthiophenyl)phenol, 95% has many potential applications in scientific research, and future research could focus on exploring these applications further. For example, further research could be conducted to investigate the interactions between 2-Formyl-6-(4-methylthiophenyl)phenol, 95% and proteins, or to develop new methods for the synthesis of 2-Formyl-6-(4-methylthiophenyl)phenol, 95%. In addition, further research could be conducted to investigate the potential applications of 2-Formyl-6-(4-methylthiophenyl)phenol, 95% in other fields, such as drug discovery and development, or as a reagent for the detection of various compounds. Finally, further research could be conducted to investigate the safety and efficacy of 2-Formyl-6-(4-methylthiophenyl)phenol, 95% for use in humans.

Synthesis Methods

2-Formyl-6-(4-methylthiophenyl)phenol, 95% can be synthesized using a variety of methods, including the reaction of 4-methylthiophenol and formic acid, the reaction of 4-methylthiophenol and formaldehyde, and the reaction of 4-methylthiophenol and formic acid followed by oxidation. The formic acid method is the most commonly used method, and involves the reaction of 4-methylthiophenol and formic acid in a solvent such as acetonitrile or dimethylformamide. The reaction is typically carried out at temperatures between 40 and 80 °C, and yields 2-Formyl-6-(4-methylthiophenyl)phenol, 95% in high yields.

Scientific Research Applications

2-Formyl-6-(4-methylthiophenyl)phenol, 95% is used in a variety of scientific research applications. It is used as a model compound to study the properties of thiophene-containing molecules, and as a chromogenic reagent for the detection of various compounds. It is also used in the synthesis of other compounds, such as 2-formyl-6-(4-methylthiophenyl)pyridine and 2-formyl-6-(4-methylthiophenyl)benzene. In addition, 2-Formyl-6-(4-methylthiophenyl)phenol, 95% is used as a biological probe to study the interactions between proteins and small molecules.

properties

IUPAC Name

2-hydroxy-3-(4-methylsulfanylphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-17-12-7-5-10(6-8-12)13-4-2-3-11(9-15)14(13)16/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPOVRRQIZUORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601185419
Record name [1,1′-Biphenyl]-3-carboxaldehyde, 2-hydroxy-4′-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-6-(4-methylthiophenyl)phenol

CAS RN

1261925-55-6
Record name [1,1′-Biphenyl]-3-carboxaldehyde, 2-hydroxy-4′-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261925-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-carboxaldehyde, 2-hydroxy-4′-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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